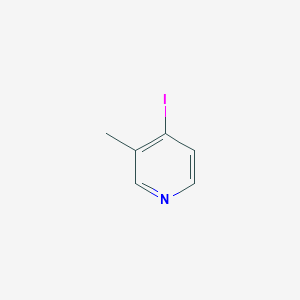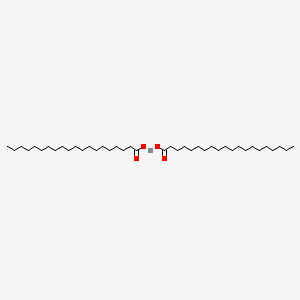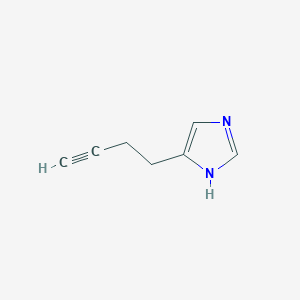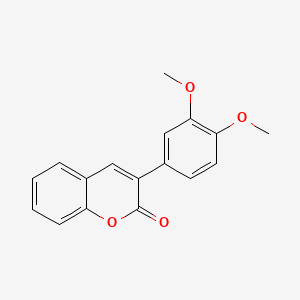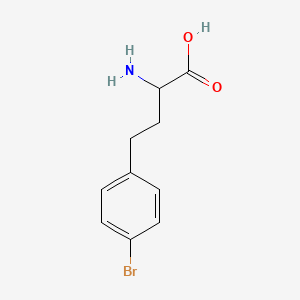![molecular formula C10H8Cl3F3N2O2 B3031339 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine CAS No. 257284-78-9](/img/structure/B3031339.png)
1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine
Overview
Description
1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine is a useful research compound. Its molecular formula is C10H8Cl3F3N2O2 and its molecular weight is 351.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : Research on pyrrole-based chromophores, closely related to the compound , shows their potential application in electro-optic materials. This study details the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives and their application in creating nonlinear optical/electro-optic multilayers, demonstrating significant electro-optic properties (Facchetti et al., 2003).
Photoluminescent and Magnetic Properties
- Tetrathiafulvalenyl-Ethenylpyridine Radical Cation Salts : Compounds structurally similar to the specified chemical have been investigated for their photoluminescent and magnetic properties. This includes the study of radical cation salts containing poly(beta-diketonate) rare earth complexes, which exhibit unique luminescence and paramagnetic properties (Pointillart et al., 2009).
Antitumor Activity
- Novel Oxadiazoles and Trifluoromethylpyridines : Analogous compounds, specifically 1,2,4-oxadiazoles and trifluoromethylpyridines, have been researched for their antitumor activity. These compounds, derived from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline and 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, show promise in cancer treatment due to their in vitro anti-cancer activity (Maftei et al., 2016).
Synthesis and Structural Analysis
- Pd(II) Complexes with Pyridine Ligands : The synthesis and structural analysis of Pd(II) complexes containing ligands similar to the queried compound have been explored. These studies provide insights into the potential application of such compounds in catalysis and coordination chemistry (Montoya et al., 2007).
Antioxidant and Antimicrobial Activity
- Novel Pyrazol-Pyridine Derivatives : Compounds containing trifluoromethylpyridine and pyrazole moieties, akin to the specified chemical, have been synthesized and analyzed for their antioxidant and antimicrobial properties. These compounds show promising activity against various pathogens and may serve as leads in pharmaceutical research (Bonacorso et al., 2015).
Crystallography and Molecular Structure
- Co-Crystals of Pyridin-Ethenyl Compounds : The crystal structures of co-crystals involving compounds similar to the query have been determined. These studies contribute to our understanding of molecular interactions and crystal engineering (Tabuchi et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3F3N2O2/c11-8(12)9(13)18-20-4-3-19-7-5-6(1-2-17-7)10(14,15)16/h1-2,5,18H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLUFKUFKJGLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OCCONC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381815 | |
| Record name | 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257284-78-9 | |
| Record name | 1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


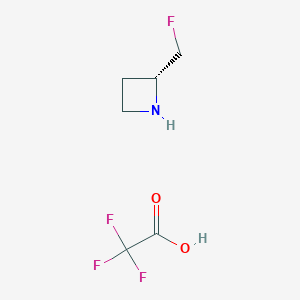
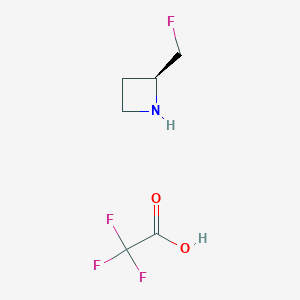
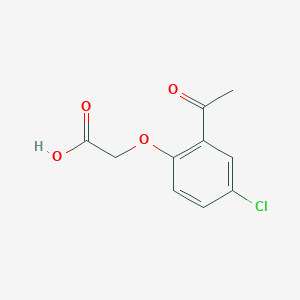
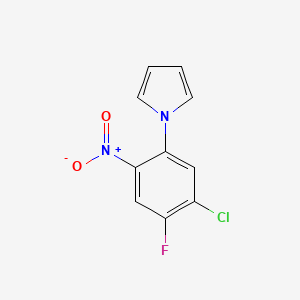
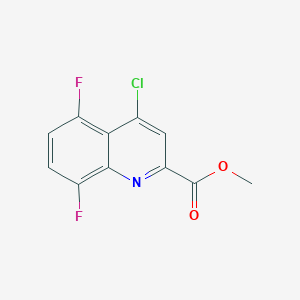

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)

